molecular formula C14H18O3 B1325837 5-(2,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid CAS No. 92864-22-7

5-(2,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid

Cat. No.: B1325837
CAS No.: 92864-22-7
M. Wt: 234.29 g/mol
InChI Key: SXQPNPJMDDUDEB-UHFFFAOYSA-N
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Description

5-(2,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid (CAS: 92864-22-7) is a substituted valeric acid derivative featuring a 2,4-dimethylphenyl group at the 5-position and a methyl substituent at the 3-position of the oxovaleric acid backbone. Its molecular formula is C₁₄H₁₈O₃, with a molecular weight of 234.29 g/mol.

This compound is primarily utilized in organic synthesis and pharmaceutical research, where its structural motifs are leveraged to modify pharmacokinetic properties or serve as intermediates for bioactive molecules. Safety data indicate hazards related to skin/eye irritation (H315, H319) and acute toxicity (H302) .

Properties

IUPAC Name

5-(2,4-dimethylphenyl)-3-methyl-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-9-4-5-12(11(3)6-9)13(15)7-10(2)8-14(16)17/h4-6,10H,7-8H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXQPNPJMDDUDEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CC(C)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645500
Record name 5-(2,4-Dimethylphenyl)-3-methyl-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92864-22-7
Record name 5-(2,4-Dimethylphenyl)-3-methyl-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dimethylbenzene and methyl acetoacetate.

    Friedel-Crafts Acylation: The initial step involves the acylation of 2,4-dimethylbenzene using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Aldol Condensation: The resulting product undergoes aldol condensation with methyl acetoacetate under basic conditions to form the desired compound.

    Hydrolysis: The final step involves hydrolysis of the ester group to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted aromatic compounds.

Scientific Research Applications

Chemical Properties and Structure

5-(2,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid features a complex structure that includes both a ketone functional group and a carboxylic acid moiety. Its molecular formula is C14H18O3C_{14}H_{18}O_3, with a molecular weight of approximately 250.29 g/mol. The presence of these functional groups contributes to its reactivity and utility in synthetic pathways.

Key Physical Properties:

  • Molecular Weight: 250.29 g/mol
  • Functional Groups: Ketone, Carboxylic Acid
  • Solubility: Soluble in organic solvents such as dichloromethane

Medicinal Chemistry Applications

One of the most promising applications of this compound is in the field of medicinal chemistry, particularly as a thrombopoietin (TPO) mimetic. TPO is crucial for regulating platelet production, making this compound potentially valuable for treating conditions related to thrombocytopenia (low platelet count)【1】.

Case Studies on Anticancer Activity

Recent studies have highlighted the compound's anticancer properties, particularly against breast and pancreatic cancer cell lines. In vitro assays demonstrated that derivatives incorporating similar structures exhibited significant cytotoxicity against MDA-MB-231 (triple-negative breast cancer) and Panc-1 (pancreatic cancer) cells【2】.

Key Findings:

  • Compound Efficacy: Certain derivatives showed EC50 values as low as 7.3 μM against MDA-MB-231 cells.
  • Mechanism of Action: The compound's activity was assessed through various assays including clonogenic assays and wound-healing assays to evaluate cell migration and viability post-treatment【2】.

Organic Synthesis Applications

In organic synthesis, this compound serves as an intermediate for synthesizing more complex organic molecules. Its ability to participate in nucleophilic and electrophilic reactions makes it versatile for creating biologically active compounds【1】【3】.

Synthetic Pathways:

Reaction TypeDescriptionKey Reagents
Nucleophilic AdditionReacting with nucleophiles to form new carbon bondsGrignard reagents
Electrophilic SubstitutionSubstituting hydrogen atoms with electrophilesHalogenating agents

Mechanism of Action

The mechanism of action of 5-(2,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-(2,4-dimethylphenyl)-3-methyl-5-oxovaleric acid with analogs differing in substituent positions, aromatic ring modifications, or functional groups. Key structural variations and their implications are summarized in Table 1.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Similarity Score* Key Properties/Applications
This compound (Target) 2,4-dimethylphenyl, 3-methyl C₁₄H₁₈O₃ 234.29 1.00 Intermediate in drug synthesis
5-(2,3-Dimethylphenyl)-3-methyl-5-oxopentanoic acid 2,3-dimethylphenyl (ortho-methyl shift) C₁₄H₁₈O₃ 234.29 0.95 Enhanced steric hindrance
5-(5-Methoxy-2-methylphenyl)-3-methyl-5-oxovaleric acid 5-methoxy, 2-methylphenyl C₁₅H₁₈O₄ 268.31 N/A Increased polarity due to methoxy
4-(2-Chlorophenyl)-4-oxobutyric acid Chlorophenyl, shorter chain (butyric acid) C₁₀H₉ClO₃ 212.63 N/A Higher reactivity (Cl substituent)
5-(3-Bromo-2-thienyl)-3-methyl-5-oxovaleric acid Thienyl ring with bromo substitution C₁₀H₁₁BrO₃S 291.16 N/A Potential halogen bonding interactions
5-((4-Methoxyphenyl)amino)-3,3-dimethyl-5-oxopentanoic acid 4-methoxyphenylamino, geminal dimethyl C₁₄H₁₉NO₄ 265.30 N/A Amine functionality for conjugation

*Similarity scores based on Tanimoto coefficients from structural databases .

Substituent Position and Electronic Effects

  • Aromatic Ring Substituents: The target compound’s 2,4-dimethylphenyl group balances lipophilicity and steric bulk, favoring interactions with hydrophobic binding pockets. Replacement of methyl with methoxy (e.g., 5-methoxy-2-methylphenyl variant) enhances polarity, improving aqueous solubility but reducing membrane permeability .
  • Halogenated Derivatives :

    • The 4-(2-chlorophenyl)-4-oxobutyric acid (shorter carbon chain) demonstrates higher electrophilicity at the carbonyl group due to electron-withdrawing Cl, making it reactive in nucleophilic acyl substitutions .
    • The 3-bromo-thienyl analog introduces a heterocyclic ring and bromine, enabling unique halogen-bonding interactions in crystal engineering or receptor targeting .

Chain Length and Functional Group Modifications

  • Amino Substituents: The 4-methoxyphenylamino variant (CAS: 736970-68-6) introduces a secondary amine, enabling conjugation with carboxylic acids or participation in Schiff base formation .

Biological Activity

5-(2,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13_{13}H16_{16}O3_{3}
  • Molecular Weight : 220.27 g/mol

This compound features a ketone functional group and a carboxylic acid, which are critical for its biological activity.

Research indicates that compounds similar to this compound may interact with various biological pathways. The following mechanisms have been identified:

  • Anti-inflammatory Activity : The compound has been noted for its potential to inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions characterized by chronic inflammation.
  • Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant activity, reducing oxidative stress in cells.
  • Cell Signaling Modulation : It may influence cell signaling pathways related to apoptosis and cell proliferation.

Biological Activity Data

A summary of biological activities observed in various studies is presented in the table below:

Activity Type Observed Effect Reference
Anti-inflammatoryInhibition of TNF-alpha production
AntioxidantReduction in reactive oxygen species (ROS)
CytotoxicityInduction of apoptosis in cancer cells

Case Study 1: Anti-inflammatory Effects

In a study investigating the anti-inflammatory effects of this compound, researchers found that the compound significantly reduced the levels of TNF-alpha and IL-6 in vitro. This suggests its potential use in managing inflammatory diseases such as rheumatoid arthritis.

Case Study 2: Antioxidant Activity

Another study focused on the antioxidant properties of this compound demonstrated that it effectively scavenged free radicals in a DPPH assay, indicating its potential application in formulations aimed at reducing oxidative stress-related damage.

Case Study 3: Cytotoxic Effects on Cancer Cells

In vitro experiments using various cancer cell lines showed that this compound induced apoptosis through the activation of caspase pathways. This finding supports further investigation into its role as a potential chemotherapeutic agent.

Research Findings

Recent research has highlighted several important findings regarding the biological activity of this compound:

  • Cell Viability Assays : Various assays indicate that concentrations above 100 µM significantly affect cell viability in cancer models.
  • Mechanistic Insights : Studies utilizing Western blot analysis have shown that this compound can modulate key proteins involved in apoptosis and inflammation pathways.
  • Potential Therapeutic Applications : Given its properties, there is growing interest in exploring its use as an adjunct therapy in cancer treatment and inflammatory diseases.

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